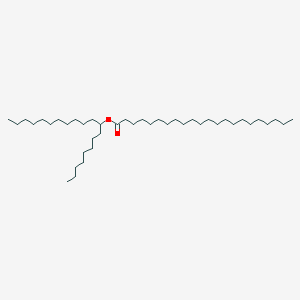
4-Nitrofenol-2,3,5,6-d4
Descripción general
Descripción
4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound has the molecular formula C6HD4NO3 and a molecular weight of 143.13 g/mol . It is a yellow crystalline solid with a melting point of 113-115°C . The deuterium labeling makes it particularly useful in various analytical and research applications.
Aplicaciones Científicas De Investigación
4-Nitrophenol-2,3,5,6-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Environmental Studies: Employed in the study of environmental pollutants and their degradation pathways.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs and in the study of drug metabolism and pharmacokinetics.
Biological Research: Used in enzyme kinetics and mechanistic studies to understand enzyme-substrate interactions.
Mecanismo De Acción
Target of Action
4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol It’s used as an analytical standard for the determination of 4-nitrophenol in diesel exhaust particles .
Mode of Action
It’s known that 4-nitrophenol, the non-deuterated form of this compound, can uncouple oxidative phosphorylation . This suggests that 4-Nitrophenol-2,3,5,6-d4 might interact with its targets in a similar manner, leading to changes in energy metabolism.
Biochemical Pathways
Given its similarity to 4-nitrophenol, it may influence pathways related to energy metabolism, specifically oxidative phosphorylation .
Pharmacokinetics
The compound’s molecular weight is 14313 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on its similarity to 4-nitrophenol, it may influence energy metabolism at the cellular level .
Action Environment
The action, efficacy, and stability of 4-Nitrophenol-2,3,5,6-d4 can be influenced by various environmental factors. For instance, the shape and size of the nanomaterials used in its delivery can impact its catalytic efficiencies . Additionally, the electrochemistry of the nanomaterial and the regeneration of the surface for activity can also play a role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol-2,3,5,6-d4 typically involves the nitration of deuterated phenol. The process can be summarized as follows:
Deuteration of Phenol: Phenol is first deuterated to replace the hydrogen atoms with deuterium. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst.
Nitration: The deuterated phenol is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to introduce the nitro group at the para position.
Industrial Production Methods
Industrial production of 4-Nitrophenol-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is essential for maintaining the isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenol-2,3,5,6-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Reduction: 4-Aminophenol-2,3,5,6-d4.
Oxidation: 4-Nitroquinone-2,3,5,6-d4.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
4-Nitrophenol-2,3,5,6-d4 can be compared with other deuterated and non-deuterated nitrophenols:
4-Nitrophenol: The non-deuterated form, which is more commonly used but lacks the isotopic labeling advantages.
4-Nitrophenol-13C6: Another isotopically labeled variant where carbon atoms are replaced with carbon-13, used for different analytical purposes.
4-Aminophenol-2,3,5,6-d4: The reduced form of 4-Nitrophenol-2,3,5,6-d4, used in similar applications but with different chemical properties.
The uniqueness of 4-Nitrophenol-2,3,5,6-d4 lies in its deuterium labeling, which provides enhanced stability and distinct analytical advantages over its non-deuterated counterparts .
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-79-2 | |
| Record name | Phen-2,3,5,6-d4-ol, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)











